molecular formula C17H25N3O4 B366757 Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate CAS No. 384845-77-6

Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate

Cat. No.: B366757
CAS No.: 384845-77-6
M. Wt: 335.4g/mol
InChI Key: ZOSQMXROQNWUHM-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with ethyl chloroformate and 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the intermediate: Piperazine is reacted with ethyl chloroformate to form an intermediate compound.

    Reaction with 2-methoxyphenyl isocyanate: The intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

384845-77-6

Molecular Formula

C17H25N3O4

Molecular Weight

335.4g/mol

IUPAC Name

ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O4/c1-3-24-17(22)20-12-10-19(11-13-20)9-8-16(21)18-14-6-4-5-7-15(14)23-2/h4-7H,3,8-13H2,1-2H3,(H,18,21)

InChI Key

ZOSQMXROQNWUHM-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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